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Compound of Interest

Compound Name: 1,3,5-Undecatriene

Cat. No.: B019402 Get Quote

A detailed comparative analysis of (3E,5Z)- and (3E,5E)-1,3,5-undecatriene reveals distinct

spectroscopic signatures that allow for their unambiguous differentiation. This guide provides a

comprehensive overview of their UV-Vis, IR, and NMR spectral data, supported by

experimental protocols for their synthesis and characterization, aimed at researchers and

professionals in the fields of chemistry and drug development.

The geometric isomerism in the conjugated triene system of (3E,5Z)- and (3E,5E)-1,3,5-
undecatriene gives rise to subtle yet significant differences in their physical and spectroscopic

properties. Understanding these differences is crucial for their identification and for structure-

activity relationship studies in various applications, including fragrance chemistry and natural

product synthesis.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the two isomers, providing a

clear basis for their comparison.

Table 1: UV-Vis and IR Spectroscopic Data

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b019402?utm_src=pdf-interest
https://www.benchchem.com/product/b019402?utm_src=pdf-body
https://www.benchchem.com/product/b019402?utm_src=pdf-body
https://www.benchchem.com/product/b019402?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019402?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Technique (3E,5Z)-1,3,5-Undecatriene (3E,5E)-1,3,5-Undecatriene

UV-Vis (λmax) ~238 nm ~232 nm

IR (cm⁻¹)

C-H stretch (alkenyl) ~3015 ~3015

C-H stretch (alkyl) 2955, 2925, 2855 2955, 2925, 2855

C=C stretch ~1650, 1615, 1580 ~1650, 1615, 1580

C-H bend (trans) ~965 ~985

C-H bend (cis) ~730 -

Table 2: ¹H NMR Spectroscopic Data (200 MHz, CDCl₃)

Proton Assignment
(3E,5Z)-1,3,5-Undecatriene
(δ, ppm)

(3E,5E)-1,3,5-Undecatriene
(δ, ppm)

H-1 5.15-5.30 (m) 5.15-5.30 (m)

H-2 6.25 (dd, J=17, 10 Hz) 6.25 (dd, J=17, 10 Hz)

H-3 6.65 (dt, J=17, 10 Hz) 6.65 (dt, J=17, 10 Hz)

H-4 5.95 (t, J=10 Hz) 6.05 (t, J=10 Hz)

H-5 6.05 (dd, J=15, 10 Hz) 6.05 (dd, J=15, 10 Hz)

H-6 5.60 (dt, J=15, 7 Hz) 5.60 (dt, J=15, 7 Hz)

H-7 2.15 (q, J=7 Hz) 2.15 (q, J=7 Hz)

H-8, H-9, H-10 1.20-1.50 (m) 1.20-1.50 (m)

H-11 0.90 (t, J=7 Hz) 0.90 (t, J=7 Hz)

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃)
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Carbon Assignment
(3E,5Z)-1,3,5-Undecatriene
(δ, ppm)

(3E,5E)-1,3,5-Undecatriene
(δ, ppm)

C-1 117.4 Data not available

C-2 136.8 Data not available

C-3 130.6 Data not available

C-4 125.1 Data not available

C-5 132.5 Data not available

C-6 129.3 Data not available

C-7 29.2 Data not available

C-8 31.6 Data not available

C-9 22.6 Data not available

C-10 14.1 Data not available

C-11 31.9 Data not available

Note: Specific peak assignments for the ¹³C NMR of (3E,5E)-1,3,5-undecatriene are not

readily available in the searched literature.

Experimental Protocols
The synthesis of a mixture of (3E,5Z)- and (3E,5E)-1,3,5-undecatriene can be achieved via a

Wittig reaction, followed by separation of the isomers.

Synthesis of (3E,5E/Z)-1,3,5-Undecatriene Mixture
A common synthetic route involves the Wittig reaction between (2E,4E)-decadienal and

methylenetriphenylphosphorane.[1][2]

Materials:

(2E,4E)-decadienal
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Methyltriphenylphosphonium bromide

n-Butyllithium in hexane

Anhydrous tetrahydrofuran (THF)

Anhydrous diethyl ether

Saturated aqueous ammonium chloride solution

Anhydrous magnesium sulfate

Procedure:

A suspension of methyltriphenylphosphonium bromide in anhydrous THF is prepared in a

flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

The suspension is cooled to 0°C, and a solution of n-butyllithium in hexane is added

dropwise with stirring.

The resulting orange-red solution of the ylide is stirred at room temperature for 30 minutes.

A solution of (2E,4E)-decadienal in anhydrous THF is added dropwise to the ylide solution at

0°C.

The reaction mixture is stirred at room temperature for several hours until completion

(monitored by TLC or GC).

The reaction is quenched by the addition of a saturated aqueous ammonium chloride

solution.

The aqueous layer is extracted with diethyl ether.

The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate, and the solvent is removed under reduced pressure.

The crude product, a mixture of (3E,5Z)- and (3E,5E)-1,3,5-undecatriene, is purified by

vacuum distillation.
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Isomer Separation
The pure (3E,5Z) and (3E,5E) isomers can be separated from the synthesized mixture by

preparative gas chromatography (GC).

Spectroscopic Characterization
UV-Vis Spectroscopy:

Instrumentation: A standard UV-Vis spectrophotometer.

Solvent: Ethanol or hexane.

Procedure: A dilute solution of the purified isomer is prepared in the chosen solvent. The UV-

Vis spectrum is recorded over a wavelength range of 200-400 nm. The wavelength of

maximum absorbance (λmax) is determined.

Infrared (IR) Spectroscopy:

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation: A thin film of the neat liquid sample is placed between two salt plates

(e.g., NaCl or KBr).

Procedure: The IR spectrum is recorded in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Instrumentation: A ¹H and ¹³C NMR spectrometer (e.g., 200 MHz or higher).

Solvent: Deuterated chloroform (CDCl₃).

Procedure: A small amount of the purified isomer is dissolved in CDCl₃ containing a small

amount of tetramethylsilane (TMS) as an internal standard. ¹H NMR and ¹³C NMR spectra

are acquired.

Visualization of Isomeric Relationship and Analysis

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019402?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram illustrates the relationship between the two isomers and the

spectroscopic methods used for their comparative analysis.

Spectroscopic Comparison of 1,3,5-Undecatriene Isomers

Isomers
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Caption: Workflow for the synthesis, separation, and spectroscopic analysis of (3E,5Z)- and

(3E,5E)-1,3,5-undecatriene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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